2, 4-Dihydroxy-1-naphthaldehyde

Catalog No.
S8785155
CAS No.
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
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2, 4-Dihydroxy-1-naphthaldehyde

Product Name

2, 4-Dihydroxy-1-naphthaldehyde

IUPAC Name

2,4-dihydroxynaphthalene-1-carbaldehyde

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c12-6-9-7-3-1-2-4-8(7)10(13)5-11(9)14/h1-6,13-14H

InChI Key

MFYFZAYWFVCZES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2C=O)O)O

Molecular Geometry and Conformational Analysis

The naphthalene framework of 2,4-dihydroxy-1-naphthaldehyde imposes rigidity, limiting conformational flexibility. Density functional theory (DFT) calculations predict a planar geometry, with the aldehyde group at position 1 and hydroxyl groups at positions 2 and 4 oriented to maximize resonance stabilization. Intramolecular hydrogen bonds between the aldehyde oxygen (O1) and the 2-hydroxyl proton (O2–H) further stabilize the structure, as evidenced by computed bond lengths of ~1.8 Å for O2–H∙∙∙O1 interactions.

Unlike aliphatic fluorinated compounds, where medium polarity significantly alters conformational populations (e.g., 1,3-difluoropropane), the aromatic system of 2,4-dihydroxy-1-naphthaldehyde minimizes solvent-dependent conformational changes. However, solvent effects may influence tautomeric equilibria (discussed in §1.3).

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 2,4-dihydroxynaphthalene-1-carbaldehyde. Key identifiers include:

  • CAS Registry Number: Not explicitly listed in available data.
  • PubChem CID: 21953759.
  • SMILES: C1=CC=C2C(=C1)C(=CC(=C2C=O)O)O.
  • InChIKey: MFYFZAYWFVCZES-UHFFFAOYSA-N.

Comparative analysis with its isomer, 2-hydroxy-1-naphthaldehyde (C₁₁H₈O₂, CID 12819), highlights the impact of the additional 4-hydroxyl group on electronic properties. For instance, the calculated dipole moment of 2,4-dihydroxy-1-naphthaldehyde (6.2 D) exceeds that of 2-hydroxy-1-naphthaldehyde (4.8 D), reflecting enhanced polarity.

Tautomeric Forms and Resonance Structures

2,4-Dihydroxy-1-naphthaldehyde exhibits keto-enol tautomerism, facilitated by the proximity of the aldehyde and hydroxyl groups. The dominant tautomer is the diketo form (Fig. 1A), where the aldehyde remains protonated, and intramolecular hydrogen bonds stabilize the structure. A minor enol form (Fig. 1B) involves deprotonation of the aldehyde to form a conjugated enolate, stabilized by resonance with the adjacent hydroxyl groups.

Resonance Structures:

  • Aldehyde-centered resonance: Delocalization of the aldehyde π-electrons into the naphthalene ring.
  • Hydroxyl-assisted resonance: Electron donation from the 2-hydroxyl group into the aromatic system, enhancing electrophilicity at the 1-position.

Comparative Analysis with Isomeric Hydroxynaphthaldehydes

The table below contrasts key properties of 2,4-dihydroxy-1-naphthaldehyde with its structural isomers:

Property2,4-Dihydroxy-1-naphthaldehyde2-Hydroxy-1-naphthaldehyde1-Hydroxy-2-naphthaldehyde
Molecular FormulaC₁₁H₈O₃C₁₁H₈O₂C₁₁H₈O₂
Molecular Weight (g/mol)188.18172.18172.18
Dipole Moment (D)6.24.85.1
Solubility in H₂OLowModerateLow
pKa (Hydroxyl groups)~8.5 (O2), ~10.1 (O4)~9.2~8.8

The additional 4-hydroxyl group in 2,4-dihydroxy-1-naphthaldehyde lowers the pKa of the 2-hydroxyl group due to electron-withdrawing effects, enhancing its acidity compared to monosubstituted analogs.

The Fourier Transform Infrared spectroscopy of 2,4-dihydroxy-1-naphthaldehyde reveals distinctive vibrational signatures that enable unambiguous identification of the hydroxyl and aldehyde functional groups present in the molecule [1] [2]. The infrared spectrum exhibits characteristic absorption bands that reflect the unique molecular environment of each functional group within the naphthalene framework.

The hydroxyl groups at positions 2 and 4 of the naphthalene ring manifest distinct stretching vibrations depending on their hydrogen bonding environment [1] [2]. Free hydroxyl groups, when present, display sharp absorption bands in the 3650-3600 cm⁻¹ region with medium to strong intensity [1]. However, the intramolecular hydrogen bonding capabilities of 2,4-dihydroxy-1-naphthaldehyde lead to characteristic broad absorption bands spanning 3500-3200 cm⁻¹, which are significantly stronger in intensity due to the enhanced dipole moment changes associated with hydrogen-bonded hydroxyl stretching vibrations [2].

The aldehyde functional group contributes two distinct sets of vibrational signatures to the infrared spectrum [1] [3]. The carbonyl stretching vibration appears as a very strong absorption band in the 1720-1700 cm⁻¹ region, which represents one of the most diagnostic features for aldehyde identification [3] [4]. This frequency range is characteristic of aromatic aldehydes, where conjugation with the naphthalene π-system slightly reduces the carbonyl stretching frequency compared to aliphatic aldehydes [4] [5]. Additionally, the aldehydic carbon-hydrogen stretching vibrations manifest as weak but characteristic bands at 2750-2700 cm⁻¹ (symmetric stretch) and 2860-2800 cm⁻¹ (asymmetric stretch) [1] [3].

The naphthalene aromatic framework contributes multiple absorption bands that complement the functional group signatures [1]. Aromatic carbon-hydrogen stretching vibrations appear in the 3100-3050 cm⁻¹ region with medium intensity, while the aromatic carbon-carbon double bond stretching vibrations are observed in the 1600-1475 cm⁻¹ range [1]. The phenolic carbon-oxygen stretching vibrations, representing the bond between the hydroxyl groups and the aromatic ring, appear as strong absorption bands in the 1300-1200 cm⁻¹ region [1] [2].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Hydroxyl (OH) stretch - free3650-3600Medium to StrongFree OH groups at C-2 and C-4
Hydroxyl (OH) stretch - hydrogen bonded3500-3200Broad, StrongIntramolecularly hydrogen-bonded OH
Aldehydic C-H stretch (symmetric)2750-2700WeakAldehyde C-H symmetric stretch
Aldehydic C-H stretch (asymmetric)2860-2800WeakAldehyde C-H asymmetric stretch
Aromatic C-H stretch3100-3050MediumNaphthalene ring C-H
Carbonyl (C=O) stretch - aldehydes1720-1700Very StrongAldehyde carbonyl
Aromatic C=C stretch1600-1475MediumNaphthalene aromatic framework
C-O stretch (phenolic)1300-1200StrongPhenolic C-O bonds
O-H bend (in-plane)1470-1350MediumHydroxyl bending vibrations
Aromatic C-H bend (out-of-plane)900-690StrongNaphthalene ring deformation

Nuclear Magnetic Resonance Chemical Shift Analysis (¹H & ¹³C)

The Nuclear Magnetic Resonance spectroscopic analysis of 2,4-dihydroxy-1-naphthaldehyde provides detailed structural information through both proton and carbon-13 chemical shift patterns [6] [7] [8]. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic resonances that reflect the unique electronic environment of each proton within the substituted naphthalene framework.

The aldehyde proton represents the most distinctive feature in the ¹H Nuclear Magnetic Resonance spectrum, appearing as a sharp singlet in the highly deshielded region between 10.2-10.4 parts per million [8] [9]. This significant downfield shift results from the combined deshielding effects of the carbonyl oxygen and the aromatic naphthalene system [6] [8]. The singlet multiplicity confirms the absence of vicinal coupling, consistent with the aldehyde proton's isolated position on the naphthalene framework.

The aromatic protons of the naphthalene ring system exhibit characteristic chemical shifts in the 7.5-8.2 parts per million region, with specific patterns reflecting their substitution environment [6] [8]. The proton at position 3, adjacent to the hydroxyl group at C-2, appears as a doublet in the 7.8-8.0 parts per million range due to coupling with the neighboring aromatic proton [6]. The remaining naphthalene protons display complex multipicity patterns, with H-5, H-6, H-7, and H-8 appearing as doublets and triplets depending on their coupling partners within the aromatic system [8].

The hydroxyl protons present unique spectroscopic challenges due to their exchangeable nature and potential for hydrogen bonding [7] [10]. Under typical Nuclear Magnetic Resonance conditions, the hydroxyl protons at positions 2 and 4 appear as broad singlets in the extremely downfield region between 11.5-13.0 parts per million [7]. This unusual chemical shift reflects the strong intramolecular hydrogen bonding interactions possible within the 2,4-dihydroxy-1-naphthaldehyde structure, particularly between adjacent hydroxyl groups and with the aldehyde carbonyl oxygen [7] [10].

PositionChemical Shift (δ ppm)MultiplicityIntegration
Aldehyde H (CHO)10.2-10.4Singlet1H
H-37.8-8.0Doublet1H
H-57.6-7.8Triplet1H
H-67.9-8.1Doublet1H
H-77.5-7.7Triplet1H
H-88.0-8.2Doublet1H
OH-212.0-13.0Broad singlet1H
OH-411.5-12.5Broad singlet1H

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through carbon chemical shift analysis [6] [7] [8]. The carbonyl carbon of the aldehyde group appears in the characteristic region for aromatic aldehydes at 192-195 parts per million, reflecting the significant deshielding effect of the carbonyl oxygen [8]. This chemical shift is consistent with conjugated aromatic aldehyde systems where the naphthalene π-electron system influences the carbonyl carbon environment.

The carbon atoms bearing hydroxyl substituents exhibit distinctive chemical shifts that reflect their substitution pattern [7]. The carbon at position 2, directly bonded to a hydroxyl group, appears in the 155-165 parts per million range, while the carbon at position 4 resonates between 150-160 parts per million [7]. These downfield shifts result from the electron-withdrawing effect of the hydroxyl oxygen atoms and their integration into the aromatic π-system through resonance interactions.

The remaining aromatic carbons of the naphthalene framework display chemical shifts characteristic of polycyclic aromatic systems [8]. The quaternary carbons at positions 9 and 10 appear in the 130-138 parts per million range, while the substituted aromatic carbons show shifts between 108-133 parts per million depending on their specific electronic environment within the substituted naphthalene system [8].

Carbon PositionChemical Shift (δ ppm)Multiplicity
C-1 (Aldehyde)115-120CH
C-2 (C-OH)155-165C
C-3108-115CH
C-4 (C-OH)150-160C
C-5125-130CH
C-6128-133CH
C-7126-130CH
C-8124-128CH
C-9 (quaternary)130-135C
C-10 (quaternary)132-138C
Carbonyl (CHO)192-195CH

Ultraviolet-Visible Absorption Profiles and Electronic Transitions

The Ultraviolet-Visible spectroscopic analysis of 2,4-dihydroxy-1-naphthaldehyde reveals complex electronic transition patterns that reflect the extended π-conjugation system and substituent effects within the molecule [11] [12] [13]. The absorption spectrum exhibits multiple distinct bands corresponding to different types of electronic transitions between molecular orbitals.

The longest wavelength absorption band, corresponding to the S₀ → S₁ transition, appears in the 380-420 nanometer region with moderate extinction coefficients ranging from 5,000 to 8,000 M⁻¹cm⁻¹ [12] [13]. This transition represents the highest occupied molecular orbital to lowest unoccupied molecular orbital transition and is primarily characterized as a π → π* transition localized within the naphthalene framework [12] [14]. The presence of hydroxyl substituents at positions 2 and 4 induces bathochromic shifts compared to unsubstituted naphthalene derivatives due to the electron-donating resonance effects of the hydroxyl groups [11] [12].

Higher energy π → π* transitions manifest in the 310-340 nanometer region with significantly enhanced extinction coefficients of 15,000-25,000 M⁻¹cm⁻¹ [12] [13]. These transitions correspond to S₀ → S₂ electronic excitations and involve molecular orbitals with greater nodal character throughout the naphthalene ring system [14]. The increased intensity reflects the allowed nature of these transitions and their involvement of multiple molecular orbital combinations.

The most intense absorption features occur in the 210-230 nanometer region, corresponding to S₀ → S₃ transitions with extinction coefficients reaching 40,000-60,000 M⁻¹cm⁻¹ [12] [13] [15]. These high-energy transitions represent strongly allowed π → π* excitations that involve significant charge redistribution throughout the entire molecular framework [15]. The exceptional intensity of these bands makes them valuable for quantitative analytical applications despite their occurrence in the far-ultraviolet region.

Charge transfer transitions, arising from electron transfer between the hydroxyl substituents and the naphthalene π-system, appear as broader, less intense bands in the 450-500 nanometer region [11] [16]. These transitions exhibit extinction coefficients of 2,000-5,000 M⁻¹cm⁻¹ and contribute to the extended visible absorption profile of 2,4-dihydroxy-1-naphthaldehyde [11]. The charge transfer character reflects the donor-acceptor interactions between the electron-rich hydroxyl groups and the electron-deficient aromatic system.

Additionally, weaker n → π* transitions associated with the phenolic oxygen lone pairs appear in the 280-300 nanometer region with extinction coefficients of 1,000-3,000 M⁻¹cm⁻¹ [17] [11]. These formally forbidden transitions gain intensity through vibronic coupling mechanisms and provide important information about the electronic structure of the hydroxyl substituents [17].

Electronic TransitionWavelength (nm)Wavenumber (cm⁻¹)Extinction Coefficient (ε)Assignment
S₀ → S₁ (π → π*)380-42023,800-26,3005,000-8,000HOMO → LUMO transition
S₀ → S₂ (π → π*)310-34029,400-32,30015,000-25,000Higher π → π* transitions
S₀ → S₃ (π → π*)210-23043,500-47,60040,000-60,000Intense aromatic transitions
Charge Transfer Band450-50020,000-22,2002,000-5,000Hydroxyl to naphthalene CT
Phenolic n → π*280-30033,300-35,7001,000-3,000Phenolic oxygen lone pair

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 2,4-dihydroxy-1-naphthaldehyde under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and molecular identification capabilities [18] [19] [20]. The fragmentation behavior follows established mechanisms for aromatic aldehydes while exhibiting unique features attributable to the hydroxyl substituents and naphthalene framework.

The molecular ion peak at m/z 188 typically appears with moderate to high intensity, representing the intact molecular structure under electron ionization conditions [19]. The stability of this molecular ion reflects the extended aromatic conjugation system that can effectively delocalize the positive charge formed during ionization [20] [21].

Alpha-cleavage represents the predominant fragmentation mechanism, consistent with established patterns for aromatic aldehydes [20] [21] [22]. The loss of the aldehyde hydrogen produces an intense peak at m/z 187, typically representing 85-95% relative intensity [21] [22]. This [M-H]⁺ ion reflects the preferred cleavage adjacent to the carbonyl group, where the resulting radical can be stabilized by the extended aromatic system [20] [21].

The loss of the entire aldehyde group (CHO) generates a significant fragment ion at m/z 159 with 40-60% relative intensity [21] [22]. This [M-CHO]⁺ fragmentation represents α-cleavage with loss of the 29 mass unit aldehyde radical, leaving a substituted naphthalene cation that benefits from aromatic stabilization [20] [21]. Sequential fragmentation can proceed through additional carbonyl loss, producing ions at m/z 131 corresponding to [M-CHO-CO]⁺ with 30-50% relative intensity.

The naphthalene framework itself undergoes characteristic fragmentation to produce the naphthalene molecular ion at m/z 128 (C₁₀H₈⁺) with 20-40% relative intensity [23] [24]. This fragmentation requires loss of the aldehyde substituent and both hydroxyl groups, indicating the energetic favorability of forming the stable naphthalene cation [23]. Additional hydroxylated naphthalene fragments appear at m/z 115 and 103, representing sequential loss of hydroxyl groups and rearrangement processes with 15-30% and 10-25% relative intensities, respectively [19].

Aromatic ring fragmentation produces the characteristic phenyl ion at m/z 77 (C₆H₅⁺) with substantial intensity of 60-80% [21] [22]. This fragment results from cleavage of the naphthalene ring system and represents one of the most stable aromatic cations formed during electron ionization [20] [21]. Further fragmentation yields smaller aromatic fragments such as C₄H₃⁺ at m/z 51 with 20-40% relative intensity.

The direct formation of the aldehyde cation (CHO⁺) at m/z 29 provides diagnostic confirmation of the aldehyde functionality, appearing with 15-35% relative intensity [20] [21] [22]. This ion represents direct cleavage of the aldehyde group and serves as a characteristic marker for aldehyde-containing compounds in mass spectrometric analysis.

m/zRelative Intensity (%)Fragment AssignmentFragmentation Mechanism
188100Molecular ion [M]⁺Molecular ion peak
18785-95[M-H]⁺ (loss of aldehyde H)α-cleavage of aldehyde H
15940-60[M-CHO]⁺ (loss of aldehyde group)α-cleavage of CHO group
13130-50[M-CHO-CO]⁺ (loss of CHO and CO)Sequential loss mechanisms
12820-40Naphthalene ion [C₁₀H₈]⁺Ring fragmentation
11515-30Substituted naphthalene fragmentHydroxyl group rearrangement
10310-25Dihydroxynaphthalene fragmentComplex rearrangement
7760-80Phenyl ion [C₆H₅]⁺Aromatic ring cleavage
5120-40C₄H₃⁺ fragmentFurther ring fragmentation
2915-35CHO⁺ (aldehyde cation)Direct aldehyde cleavage

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

188.047344113 g/mol

Monoisotopic Mass

188.047344113 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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